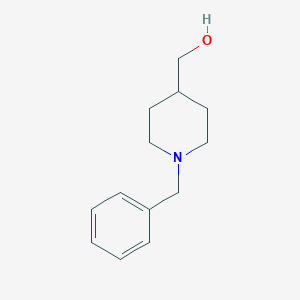

(1-Benzyl-4-piperidyl)methanol

概要

説明

(1-Benzyl-4-piperidyl)methanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Crystal Structure Analysis

- A study on the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a derivative of (1-Benzyl-4-piperidyl)methanol, has been conducted. The compound crystallizes in the monoclinic system and was solved by direct methods and refined by full-matrix least squares (Sudhakar et al., 2005).

Solvent-Polarity Reconfigurable Fluorescent Logic Gates

- Research involving compounds with a piperazine receptor, related to this compound, has led to the development of fluorescent logic gates. These compounds, studied in different solvents, demonstrate potential applications in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Hydrogenolysis of Benzylic Compounds

- A study demonstrated the hydrogenolysis of benzylic alcohols and their derivatives, including this compound derivatives, using CO2-expanded methanol. This highlights potential applications in green chemistry and solvent systems (Lin et al., 2013).

N-Methylation of Amines and Transfer Hydrogenation

- Research has been conducted using methanol as both a C1 synthon and H2 source for selective N-methylation of amines. This process, involving compounds similar to this compound, highlights the synthetic value in pharmaceutical agent production (Sarki et al., 2021).

Electrocatalytic Alcohol Oxidation

- Nickel complexes have been utilized for electrochemical oxidation of benzyl alcohol, a reaction related to compounds like this compound. This research has implications in energy and chemical conversion efforts (Badalyan & Stahl, 2016).

Catalysis in Organic Reactions

- A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, structurally related to this compound, has been used as a catalyst in organic reactions, demonstrating its potential in enhancing reaction efficiency (Ozcubukcu et al., 2009).

Impact on Lipid Dynamics in Biological Membranes

- A study has shown that methanol, a common solvent for this compound derivatives, significantly impacts lipid dynamics in biological membranes. This is crucial for understanding the role of solvents in biomembrane studies (Nguyen et al., 2019).

Antitubercular Activities in Chemical Compounds

- Compounds structurally similar to this compound have been synthesized and evaluated for their antitubercular activities. This research is significant in the development of new pharmaceuticals (Bisht et al., 2010).

Corrosion Inhibition in Steel

- Derivatives of this compound have been investigated as corrosion inhibitors for steel in acidic mediums. This demonstrates its potential application in industrial corrosion prevention (Ma et al., 2017).

Safety and Hazards

特性

IUPAC Name |

(1-benzylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQPYEOKVZYXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353105 | |

| Record name | (1-Benzyl-4-piperidyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67686-01-5 | |

| Record name | 1-(Phenylmethyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67686-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Benzyl-4-piperidyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

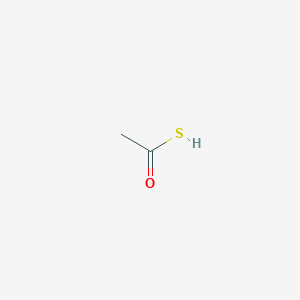

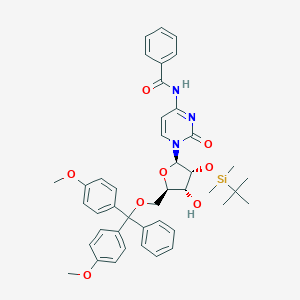

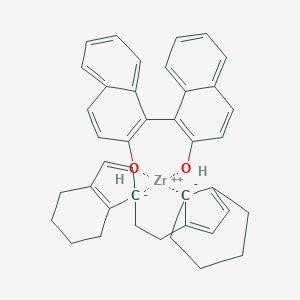

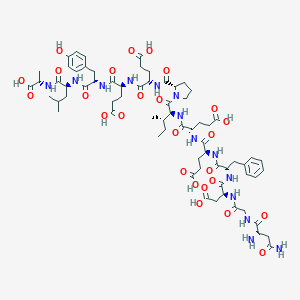

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 1-benzyl-4-piperidinecarboxaldehyde from (1-benzyl-4-piperidyl)methanol?

A1: While the abstract itself doesn't delve into the applications of 1-benzyl-4-piperidinecarboxaldehyde, it highlights the importance of a practical synthesis method for this compound. The research presents a novel method for preparing 1-benzyl-4-piperidinecarboxaldehyde using this compound as the starting material []. This suggests that 1-benzyl-4-piperidinecarboxaldehyde likely serves as a valuable building block or intermediate in the synthesis of more complex molecules, potentially with pharmaceutical or other industrial applications. The simplicity, high yield, and high purity of the presented method [] indicate its suitability for industrial production, further emphasizing the compound's potential value.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)

![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)